molecular formula C13H13NO B1649475 Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]- CAS No. 100713-02-8

Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-

Cat. No.: B1649475
CAS No.: 100713-02-8
M. Wt: 199.25 g/mol
InChI Key: ZXKCNDMXROKKRO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(1-benzylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11(15)13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKCNDMXROKKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449635
Record name Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100713-02-8
Record name Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzyl-1H-pyrrol-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]- typically involves the reaction of 1-(phenylmethyl)-1H-pyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
  • Synonyms: 1-(1-Benzyl-1H-pyrrol-2-yl)ethanone
  • Molecular Formula: C₁₃H₁₃NO
  • Molecular Weight : 199.253 g/mol
  • CAS Registry Number : 100713-02-8

Structural Features: This compound consists of a pyrrole ring substituted with a benzyl group at the 1-position and an acetyl group (ethanone) at the 2-position.

Comparison with Structurally Related Compounds

Ethanone, 1-(1H-pyrrol-2-yl)-

  • Molecular Formula: C₆H₇NO
  • Molecular Weight : 109.13 g/mol
  • CAS : 1072-83-9
  • Key Differences :
    • Lacks the benzyl substituent, resulting in a simpler structure.
    • Exhibits a high positive correlation with 2-acetyl-1-pyrroline (2AP), a key aroma compound in fragrant rice, suggesting a role in biosynthetic pathways .
    • Higher volatility compared to the benzylated derivative, making it more relevant in aroma applications .

Ethanone, 1-[1-(2-furanylmethyl)-1H-pyrrol-2-yl]-

  • Molecular Formula: C₁₁H₁₁NO₂
  • CAS : 13678-73-4
  • Key Differences :
    • Substitutes the benzyl group with a furanylmethyl group.
    • The furan ring introduces electron-rich oxygen atoms, altering electronic properties and reactivity.
    • Used in flavor and fragrance industries due to its heterocyclic nature .

Fluorinated Derivatives

  • Examples: 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethanone (TFPE) 1-(5-(Difluoromethyl)-1H-pyrrol-2-yl)ethanone (DFPE)
  • Key Differences: Fluorine atoms increase electronegativity, affecting NMR chemical shifts and vibrational spectra. Quantum mechanical studies (B3LYP/6-31G*) show distinct structural and electronic properties compared to non-fluorinated analogs .

Structural and Functional Analysis

Electronic and Steric Effects

  • Benzyl Group : Enhances aromatic π-π interactions and steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents (e.g., methyl or furanyl) .
  • Acetyl Group : Acts as an electron-withdrawing group, polarizing the pyrrole ring and influencing acidity at the N–H position .

Spectroscopic Properties

  • NMR Shifts: 1H-NMR: Benzyl protons resonate at ~7.3 ppm (aromatic), while pyrrole protons appear at 6.0–6.5 ppm . 13C-NMR: The acetyl carbonyl carbon is observed at ~195 ppm, slightly deshielded compared to non-benzylated analogs (~190 ppm) due to conjugation with the benzyl group .
  • IR Vibrations : C=O stretching at ~1680 cm⁻¹, consistent with acetylated pyrroles .

Industrial Uses

  • Ethanone, 1-(1H-pyrrol-2-yl)- is used in flavoring agents (FEMA 3202) .
  • The benzylated variant’s stability may suit applications in polymer chemistry or as a ligand in catalysis .

Biological Activity

Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]- (commonly referred to as a pyrrole derivative) has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 189.24 g/mol
  • IUPAC Name : Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
  • CAS Registry Number : Not available in the provided sources.

The compound features a pyrrole ring substituted with a phenylmethyl group, which is crucial for its biological activity.

1. Antitumor Activity

Ethanone derivatives have been investigated for their potential as antitumor agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. In one study, a related pyrrole compound demonstrated an IC₅₀ value of 1.61 µg/mL against human cancer cell lines, suggesting strong antitumor properties attributed to the presence of electron-donating groups on the aromatic ring .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has been documented in several studies. For instance, compounds derived from ethanone structures showed promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . The structural modifications that enhance lipophilicity and steric bulk at specific positions on the phenyl ring were found to improve antimicrobial potency.

3. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of pyrrole derivatives. Specific analogs have been synthesized and tested for their ability to inhibit seizures in animal models, showing promising results that warrant further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the phenyl and pyrrole rings significantly influence the biological activities of these compounds. For instance:

  • Electron-Donating Groups : The presence of groups like methoxy or dimethyl on the phenyl ring enhances cytotoxicity.
  • Substituent Positioning : The position of substituents on the pyrrole ring affects both the potency and selectivity of the compounds against specific biological targets .

Case Study 1: Antitumor Efficacy

In a study examining various pyrrole derivatives, one compound demonstrated significant growth inhibition in HT29 colorectal cancer cells with an IC₅₀ value comparable to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that this compound interacted with target proteins primarily through hydrophobic contacts, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A high-throughput screening of ethanone derivatives against S. aureus identified several potent analogs with MIC values as low as 4 µg/mL. Modifications enhancing steric bulk at the para-position of the phenyl group were particularly effective, suggesting a clear pathway for optimizing antimicrobial activity through careful structural design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.